2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid
CAS No.: 1247106-76-8
Cat. No.: VC5046855
Molecular Formula: C9H7N3O3
Molecular Weight: 205.173
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247106-76-8 |
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Molecular Formula | C9H7N3O3 |
Molecular Weight | 205.173 |
IUPAC Name | 2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
Standard InChI | InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |
Standard InChI Key | LYKVXQYFBOHUKK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture and Crystallographic Insights
The compound’s structure features a benzoic acid group linked to a 1,2,4-triazole ring via a carbon-carbon bond. The hydroxyl group at the 3-position of the triazole ring introduces hydrogen-bonding capabilities, which influence both its physicochemical properties and biological interactions . X-ray crystallography of related triazole-benzoic acid hybrids reveals a near-planar arrangement between the benzene and triazole rings, with dihedral angles typically below . For example, in 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, the triazole ring exhibits a minimal twist of relative to the benzene ring, while the carboxylic acid group remains coplanar . Such structural rigidity enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its bioactivity .
Synthesis and Chemical Reactivity
Conventional Synthetic Routes
The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves cyclocondensation reactions. A representative pathway includes:
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Formation of Benzoic Acid Hydrazide: Reacting methyl benzoate with hydrazine hydrate yields benzoic acid hydrazide .
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Dithiocarbazinate Salt Formation: Treatment with carbon disulfide in alkaline ethanol produces potassium dithiocarbazinate .
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Triazole Cyclization: Heating the dithiocarbazinate with hydrazine hydrate induces cyclization to form the 1,2,4-triazole core .
This method achieves moderate yields (70–85%) and is scalable for industrial applications .
Post-Synthetic Modifications
The hydroxyl and carboxylic acid groups serve as handles for further derivatization:
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Esterification: The carboxylic acid can be converted to methyl or ethyl esters to enhance lipophilicity .
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Schiff Base Formation: Condensation with aldehydes introduces imine linkages, enabling the creation of hydrazone derivatives with enhanced bioactivity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structural analogues demonstrate broad-spectrum antimicrobial activity. Derivatives incorporating thiol groups (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) showed inhibition zones of against Staphylococcus aureus and Candida albicans, surpassing reference drugs like fluconazole . The hydroxyl group enhances solubility, facilitating membrane penetration in Gram-negative bacteria .
Structure-Activity Relationships (SAR)
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Hydroxyl Substituent: Critical for hydrogen bonding with target enzymes; removal reduces activity by 40–60% .
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Triazole Ring: Essential for metal coordination; replacing it with imidazole diminishes anticancer potency .
Comparative Analysis with Structural Analogues
The hydroxyl variant exhibits superior solubility and target engagement compared to chloro- or amino-substituted analogues, making it preferable for aqueous biological systems .
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s scaffold serves as a template for dual-pharmacophore agents. For example, conjugating it with quinazoline yielded hybrids with nanomolar activity against Hep-G2 liver cancer cells . Computational models (e.g., 2D QSAR) correlate substituent electronegativity with anticancer efficacy, guiding rational design .
Diagnostic and Therapeutic Hybrids
Functionalization with fluorescent tags (e.g., dansyl groups) enables use in bioimaging, while linkage to nanoparticles enhances tumor-targeted delivery .
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